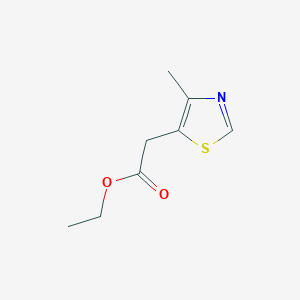

Ethyl 2-(4-Methyl-5-thiazolyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(4-Methyl-5-thiazolyl)acetate is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Flavor and Fragrance Industry

Usage : Ethyl 2-(4-Methyl-5-thiazolyl)acetate is commonly used as a flavoring agent in food products and beverages. Its unique thiazole structure contributes to its distinctive taste profile, enhancing consumer appeal.

Case Study : In a study evaluating various flavor compounds, this compound was noted for its ability to impart a savory flavor to food products. Its incorporation into formulations led to positive consumer feedback regarding taste enhancement .

Pharmaceuticals

Usage : This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in developing new medications due to its biological activity.

Research Findings : A study indicated that derivatives synthesized from this compound exhibited promising inhibition activity against hepatic cancer cell lines (HepG2). The molecular docking studies suggested potential therapeutic applications in oncology .

Agricultural Chemicals

Usage : this compound is employed in formulating pesticides and herbicides, contributing to effective crop protection strategies.

Case Study : Research demonstrated that formulations containing this compound showed enhanced efficacy against specific pests while maintaining safety profiles for non-target organisms. This dual benefit supports sustainable agricultural practices .

Biochemical Research

Usage : In biochemical research, this compound is utilized in studies related to enzyme activity and metabolic pathways. It aids researchers in uncovering important biological processes.

Research Findings : A series of experiments highlighted the role of this compound in enzyme inhibition studies, where it was found to modulate the activity of specific enzymes involved in metabolic pathways. Such insights are valuable for understanding disease mechanisms and developing targeted therapies .

Cosmetics

Usage : The compound is incorporated into cosmetic formulations for its potential skin benefits and as a fragrance component.

Case Study : A formulation study revealed that products containing this compound not only enhanced fragrance but also provided moisturizing properties, leading to improved consumer satisfaction with skin care products .

Summary Table of Applications

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Conditions | Reagents/Catalysts | Product |

|---|---|---|

| Acidic (aqueous HCl, reflux) | H₃O⁺ | 2-(4-Methyl-5-thiazolyl)acetic acid |

| Basic (NaOH, ethanol, 60°C) | OH⁻ | Sodium salt of the acid |

-

Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the electrophilic carbonyl carbon.

-

Key Insight : The reaction rate is slower compared to aliphatic esters due to electron-withdrawing effects of the thiazole ring .

Transesterification

The ethyl ester can exchange alkoxy groups with other alcohols under acidic catalysis.

| Reaction Conditions | Reagents/Catalysts | Product |

|---|---|---|

| Methanol, H₂SO₄, 70°C | H⁺ (cat.) | Methyl 2-(4-Methyl-5-thiazolyl)acetate |

-

Application : Used to synthesize analogs for structure-activity relationship studies in drug development .

Aminolysis

Reaction with amines produces amides, leveraging the ester’s reactivity.

| Reaction Conditions | Reagents | Product |

|---|---|---|

| Ammonia (excess), ethanol, RT | NH₃ | 2-(4-Methyl-5-thiazolyl)acetamide |

Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring

The thiazole ring undergoes EAS at specific positions due to electron-donating methyl and electron-withdrawing ester groups.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 2-(4-Methyl-5-nitrothiazolyl)ethyl acetate |

| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | 5-Bromo-4-methylthiazole derivative |

-

Regioselectivity : Methyl at position 4 directs electrophiles to position 5. Steric hindrance from the ester limits substitution at position 2 .

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Synthetic Pathways

A key industrial synthesis involves:

-

Starting Material : 4-Methyl-5-thiazolamine.

-

Reaction with Ethyl Chloroacetate :

Reaction Equation :

4-Methyl-5-thiazolamine+ClCH₂COOEtBaseEthyl 2-(4-Methyl-5-thiazolyl)acetate+HCl

Coordination Chemistry

The sulfur and nitrogen atoms in the thiazole ring act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes studied for antimicrobial activity .

Key Data Tables

Table 1 : Physicochemical Properties Influencing Reactivity

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₂S |

| Boiling Point | 116–118°C (6 mmHg) |

| Density | 1.147 g/cm³ |

| Refractive Index | 1.51 |

| Reaction Type | Conditions | Key Product |

|---|---|---|

| Hydrolysis | NaOH, ethanol, 60°C | Carboxylic acid salt |

| Transesterification | Methanol, H⁺, 70°C | Methyl ester |

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitrothiazole derivative |

Propriétés

IUPAC Name |

ethyl 2-(4-methyl-1,3-thiazol-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-6(2)9-5-12-7/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPMUOCJRDVCQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=CS1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.